Cas no 30388-70-6 (Benzene,1,1'-sulfinylbis[2-nitro- (9CI))

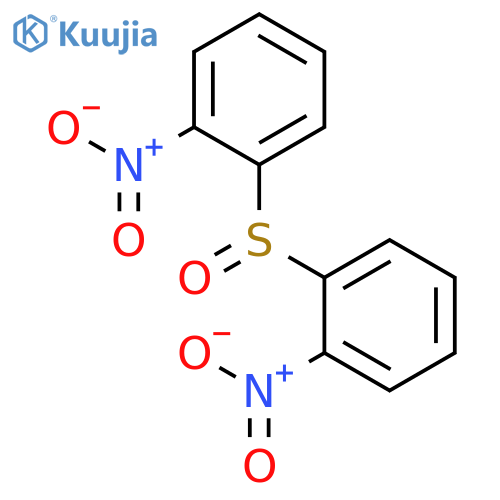

30388-70-6 structure

商品名:Benzene,1,1'-sulfinylbis[2-nitro- (9CI)

Benzene,1,1'-sulfinylbis[2-nitro- (9CI) 化学的及び物理的性質

名前と識別子

-

- 1-nitro-2-[(2-nitrophenyl)sulfinyl]benzene

- 1-nitro-2-(2-nitrophenyl)sulfinylbenzene

- NSC 400306

- NSC-400306

- MLS003171485

- CCG-256384

- J3Q7ZX2T6G

- 2,2'-Sulfinylbis(nitrobenzene)

- SCHEMBL2461936

- CHEMBL54001

- Sulfoxide, bis(o-nitrophenyl)

- nitrophenyl sulfoxide

- AS-64376

- AKOS037645869

- 1-nitro-2-(2-nitrophenyl)sulfinyl-benzene

- DTXSID00184470

- Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide

- D92985

- CS-0323712

- Benzene, 1,1'-sulfinylbis[2-nitro- (9CI)

- NSC400306

- SMR001875371

- 30388-70-6

- 1-NITRO-2-(2-NITROBENZENESULFINYL)BENZENE

- Benzene,1,1-sulfinylbis[2-nitro- (9CI)

- Benzene,1,1'-sulfinylbis[2-nitro- (9CI)

-

- MDL: MFCD00100514

- インチ: InChI=1S/C12H8N2O5S/c15-13(16)9-5-1-3-7-11(9)20(19)12-8-4-2-6-10(12)14(17)18/h1-8H

- InChIKey: WCZWCGYJADVMJH-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1=CC=CC=C1S(C1=CC=CC=C1[N+]([O-])=O)=O)[O-]

計算された属性

- せいみつぶんしりょう: 292.01544

- どういたいしつりょう: 292.015392

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 128

じっけんとくせい

- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 182-183 ºC (ethanol )

- ふってん: 524.2°Cat760mmHg

- フラッシュポイント: 270.8°C

- 屈折率: 1.715

- ようかいど: ほとんど溶けない(0.027 g/l)(25ºC)、

- PSA: 103.35

- LogP: 4.58180

Benzene,1,1'-sulfinylbis[2-nitro- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394382-50mg |

2,2'-Sulfinylbis(nitrobenzene) |

30388-70-6 | 98% | 50mg |

¥993.00 | 2024-08-02 | |

| eNovation Chemicals LLC | D768912-100mg |

Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |

30388-70-6 | 95% | 100mg |

$190 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394382-250mg |

2,2'-Sulfinylbis(nitrobenzene) |

30388-70-6 | 98% | 250mg |

¥2240.00 | 2024-08-02 | |

| eNovation Chemicals LLC | D768912-1g |

Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |

30388-70-6 | 95% | 1g |

$755 | 2025-02-27 | |

| eNovation Chemicals LLC | D768912-1g |

Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |

30388-70-6 | 95% | 1g |

$755 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908876-250mg |

1,1'-sulfinylbis(2-nitrobenzene) |

30388-70-6 | 95% | 250mg |

¥1,980.00 | 2022-08-31 | |

| eNovation Chemicals LLC | D768912-250mg |

Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |

30388-70-6 | 95% | 250mg |

$280 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908876-50mg |

1,1'-sulfinylbis(2-nitrobenzene) |

30388-70-6 | 95% | 50mg |

¥658.80 | 2022-08-31 | |

| Chemenu | CM342017-100mg |

1-nitro-2-(2-nitrophenyl)sulfinylbenzene |

30388-70-6 | 95%+ | 100mg |

$203 | 2022-06-11 | |

| eNovation Chemicals LLC | D768912-250mg |

Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) |

30388-70-6 | 95% | 250mg |

$240 | 2025-02-27 |

Benzene,1,1'-sulfinylbis[2-nitro- (9CI) 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

30388-70-6 (Benzene,1,1'-sulfinylbis[2-nitro- (9CI)) 関連製品

- 94909-90-7(Benzilic acid,(1-methyl-2-piperidyl)methyl ester (7CI))

- 2976-34-3(Methyl 2-nitrophenyl sulphone)

- 31515-43-2(2-Nitrophenyl phenyl sulfone)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量